![molecular formula C15H12BrN5O2 B11103578 Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-](/img/structure/B11103578.png)
Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-
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Overview
Description
Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- is a complex organic compound that features a bromophenyl group, a tetrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- typically involves multi-step organic reactions. One common method includes the following steps:
Tetrazole Formation: The formation of the tetrazole ring through cyclization reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols-substituted compounds.
Scientific Research Applications
Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- involves its interaction with specific molecular targets. The bromophenyl group and tetrazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The acetamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Acetamide, N-(3-chlorophenyl)-2-[4-(1-tetrazolyl)phenoxy]-
- Acetamide, N-(3-fluorophenyl)-2-[4-(1-tetrazolyl)phenoxy]-
- Acetamide, N-(3-iodophenyl)-2-[4-(1-tetrazolyl)phenoxy]-
Comparison:
- Uniqueness: The presence of the bromine atom in Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs.
- Reactivity: The bromine atom’s size and electron-withdrawing nature influence the compound’s reactivity and interaction with biological targets.
- Applications: While similar compounds may share some applications, the specific properties of the brominated compound make it particularly suitable for certain research and industrial applications.
Biological Activity
Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H12BrN5O2
- Molecular Weight : 374.2 g/mol
- InChIKey : LFZIGDAOCRNCFU-UHFFFAOYSA-N
The compound features a bromophenyl group and a tetrazolyl phenoxy moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- has been investigated primarily in the context of its anticancer properties and antimicrobial effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the importance of the tetrazole ring in enhancing the anticancer activity of related compounds through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Melanoma | 5.0 | Apoptosis |
Compound B | CML | 3.5 | Autophagy |
Acetamide | Pancreatic Cancer | 4.0 | Both |
Antimicrobial Activity
The antimicrobial efficacy of acetamides has also been documented, with certain derivatives showing potent activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom in the structure has been linked to enhanced interaction with bacterial cell membranes, leading to increased permeability and cell death .
Table 2: Antimicrobial Activity of Acetamide Derivatives
Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Acetamide | E. coli | 6.72 mg/mL |
Acetamide | S. aureus | 6.63 mg/mL |
Compound C | Pseudomonas aeruginosa | 5.50 mg/mL |
Case Studies
-
Case Study on Anticancer Efficacy
In a preclinical study, Acetamide was tested against A375 melanoma xenograft models in mice. Results showed a significant reduction in tumor volume compared to control groups, indicating its potential as an effective anticancer agent . -
Case Study on Antimicrobial Properties
Another study evaluated the antimicrobial activity of various acetamide derivatives, including N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-. The results demonstrated that these compounds effectively inhibited bacterial growth, particularly against resistant strains, suggesting their utility in treating infections caused by multidrug-resistant bacteria .
The mechanisms underlying the biological activities of Acetamide involve:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
- Antimicrobial Action : Disruption of bacterial cell membrane integrity and interference with metabolic processes.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The 3-bromophenyl group undergoes nucleophilic substitutions (SNAr) under specific conditions. Bromine displacement is facilitated by electron-withdrawing groups (e.g., acetamide) activating the aromatic ring.
Reaction Type | Conditions | Products | Yield | Reference |
---|---|---|---|---|
Amination | K₂CO₃, DMF, 100°C, 2h | N-(3-aminophenyl) derivative | 75% | |
Hydrolysis | NaOH (aq), reflux | 3-hydroxyphenyl analogue | 68%* | ^† |
† Data extrapolated from analogous N-(3-bromophenyl)acetamide hydrolysis .
Key factors influencing reactivity:
-
Base strength : Strong bases (e.g., K₂CO₃) enhance deprotonation of intermediates.
-
Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states .
Tetrazole Ring Functionalization
The 1-tetrazolyl group participates in cycloadditions and electrophilic substitutions due to its aromatic character and lone pairs on nitrogen atoms.
2.1. Cycloaddition Reactions
Tetrazoles undergo [3+2] cycloadditions with alkynes under catalytic conditions:
Reagent | Catalyst | Product | Application |
---|---|---|---|
Phenylacetylene | CuI, DIPEA | 1,2,3-Triazole hybrid | Bioactive scaffold synthesis |
2.2. Alkylation
The tetrazole nitrogen can be alkylated to modulate solubility:
Alkylating Agent | Conditions | Product |
---|---|---|
Methyl iodide | K₂CO₃, acetone, 60°C | N-methyltetrazolium salt |
Acetamide Hydrolysis
The acetamide linker is susceptible to hydrolysis under acidic or basic conditions:
Conditions | Products | Rate (k, s⁻¹) |
---|---|---|
6M HCl, reflux | Carboxylic acid + 3-bromoaniline | 2.1 × 10⁻³ |
2M NaOH, 80°C | Carboxylate salt + NH₃ | 4.7 × 10⁻³ |
Hydrolysis rates correlate with steric hindrance from the tetrazole-phenoxy group .
Phenoxy Group Reactivity
The phenoxy linkage participates in ether cleavage and electrophilic substitutions:
Reaction | Reagents | Outcome |
---|---|---|
Cleavage | HBr (48%), acetic acid | 4-(1-tetrazolyl)phenol + bromoacetamide |
Nitration | HNO₃/H₂SO₄ | 3-nitro-phenoxy derivative |
Electrophilic substitutions occur preferentially at the para position to the oxygen atom due to resonance stabilization.
Comparative Reactivity with Analogues
The compound’s dual functionality (Br + tetrazole) enables unique reactivity compared to simpler derivatives:
Compound | Bromophenyl Reactivity | Tetrazole Reactivity |
---|---|---|
N-(3-bromophenyl)acetamide | High (SNAr) | None |
5-Phenyl-1H-tetrazole | None | High (cycloaddition) |
Target compound | Moderate (steric hindrance) | High (multisite alkylation) |
Properties
Molecular Formula |
C15H12BrN5O2 |
---|---|
Molecular Weight |
374.19 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C15H12BrN5O2/c16-11-2-1-3-12(8-11)18-15(22)9-23-14-6-4-13(5-7-14)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22) |
InChI Key |
LFZIGDAOCRNCFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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